molecular formula C15H15F3O3 B14790551 2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid

2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14790551
M. Wt: 300.27 g/mol
InChI Key: BCCWSJZUORSYGK-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H15F3O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an oxo group, and a cyclopentane carboxylic acid moiety

Preparation Methods

The synthesis of 2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of a trifluoromethyl-substituted benzaldehyde with a cyclopentanone derivative under specific conditions to form the desired product. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxo group and cyclopentane carboxylic acid moiety also contribute to the compound’s overall biological activity by interacting with various molecular targets .

Comparison with Similar Compounds

2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)11-5-1-4-10(7-11)13(19)8-9-3-2-6-12(9)14(20)21/h1,4-5,7,9,12H,2-3,6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWSJZUORSYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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